Product packaging for 2,4-dimethoxy-N-(4-nitrophenyl)benzamide(Cat. No.:)

2,4-dimethoxy-N-(4-nitrophenyl)benzamide

Cat. No.: B13880661
M. Wt: 302.28 g/mol
InChI Key: GKSSIVHJZBICRF-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(4-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C15H14N2O5 and its molecular weight is 302.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O5 B13880661 2,4-dimethoxy-N-(4-nitrophenyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

2,4-dimethoxy-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C15H14N2O5/c1-21-12-7-8-13(14(9-12)22-2)15(18)16-10-3-5-11(6-4-10)17(19)20/h3-9H,1-2H3,(H,16,18)

InChI Key

GKSSIVHJZBICRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Research Landscape and Significance of Substituted N Arylbenzamides

Strategic Importance of the Benzamide (B126) Moiety in Chemical Science

The benzamide moiety, a functional group consisting of a benzene (B151609) ring attached to an amide, is a cornerstone in both organic and biological chemistry. nih.gov Its prevalence in natural products, such as proteins and peptides, underscores its fundamental role in biological systems. nih.gov Beyond its natural occurrence, the amide bond is a critical component in industrial and pharmaceutical chemistry. researchgate.net Aromatic amide compounds are noted for their stability and are relatively straightforward to synthesize from commercially available materials. mdpi.com

In medicinal chemistry, the benzamide scaffold is considered a "privileged structure" because it can interact with a wide array of biological targets, leading to diverse pharmacological activities. researchgate.net Benzamide derivatives have been shown to possess a wide spectrum of therapeutic properties, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, anticancer, and cardiovascular activities. researchgate.netmdpi.com The amide group's ability to act as both a hydrogen bond donor and acceptor, combined with its structural rigidity and stability, makes it an ideal pharmacophore element for designing molecules with high receptor binding affinity and enzyme inhibition capabilities. researchgate.netjocpr.comfastercapital.com

The Role of Aromatic Substitution Patterns in Modulating Molecular Behavior

The substitution of aromatic groups is a powerful tool for fine-tuning the potency and physicochemical properties of molecules. cresset-group.com The type, position, and number of substituents on the aromatic rings of N-arylbenzamides can dramatically alter their electronic, steric, and lipophilic characteristics. jocpr.com These modifications, in turn, influence how the molecule interacts with its biological target, affecting its efficacy, selectivity, and pharmacokinetic profile. jocpr.com

For instance, the addition of electron-withdrawing or electron-donating groups can modify the electron density of the aromatic rings, influencing interactions such as π-stacking and hydrogen bonding with protein residues. jocpr.comcresset-group.com The strategic placement of functional groups can also improve metabolic stability or enhance bioavailability by promoting absorption across cell membranes. jocpr.com Medicinal chemists leverage these principles to understand structure-activity relationships (SAR), where small changes in the substitution pattern can lead to significant shifts in biological activity, helping to optimize lead compounds into effective drug candidates. cresset-group.comnih.gov

Contemporary Advances in N-Arylbenzamide Research

Research into N-arylbenzamides is a dynamic and evolving field. Contemporary studies continue to uncover novel derivatives with significant therapeutic potential. For example, extensive SAR studies have led to the discovery of 5-substituent-N-arylbenzamide derivatives as potent and selective inhibitors of the Leucine-rich repeat kinase 2 (LRRK2), a potential therapeutic target for Parkinson's disease. nih.gov Other research has focused on synthesizing new benzamide derivatives as multi-target compounds, such as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1) for potential use in Alzheimer's disease treatment. mdpi.com

Advances in synthetic methodologies have also been a key focus. Nickel-catalyzed asymmetric synthesis has been developed to produce enantioenriched α-arylbenzamides, providing access to important pharmacologically relevant motifs. nih.gov Furthermore, green chemistry approaches, such as microwave-assisted and solvent-free reactions, are being increasingly employed for the sustainable production of N-heterocyclic compounds, including benzamide derivatives. mdpi.com These innovations not only expand the chemical space of accessible N-arylbenzamides but also align with the growing demand for environmentally friendly chemical processes.

A summary of biological activities for various substituted N-arylbenzamides is presented below.

Compound ClassSubstituentsBiological Activity
N-ArylbenzamidesVarious substitutionsAntimalarial researchgate.net
5-Substituent-N-arylbenzamidesVariousLRRK2 Inhibition (Parkinson's) nih.gov
Substituted BenzamidesMethoxy (B1213986) groupsAChE and BACE1 Inhibition (Alzheimer's) mdpi.com
N-aryl-2-aminobenzimidazolesAryl groupsAntimalarial researchgate.net
N-(tetrahydroisoquinolinyl)-2-methoxybenzamidesMethoxy groupAnticonvulsant
MS-275 (Benzamide Derivative)Pyridine and amino groupsHistone Deacetylase Inhibition (Anticancer) nih.gov

Rationale for Focused Investigation on 2,4-Dimethoxy-N-(4-nitrophenyl)benzamide

The specific compound, this compound, represents a logical target for focused investigation due to the combination of its structural features. The N-(4-nitrophenyl) portion is a common fragment in biologically active molecules, while the 2,4-dimethoxy substitution pattern on the benzoyl ring offers specific electronic and steric properties.

The rationale for its study is built on the following points:

Exploring Isomeric Effects: The crystal structure and properties of the related isomer, 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, have been characterized. nih.gov A focused investigation of the 2,4-dimethoxy isomer would provide valuable insight into how the precise positioning of methoxy groups on the benzoyl ring affects the molecule's conformation, crystal packing, intermolecular interactions, and, consequently, its physical and biological properties.

Modulation of Biological Activity: Methoxy groups are known to influence the pharmacokinetic properties of drug candidates, often enhancing metabolic stability and membrane permeability. The nitro group is a strong electron-withdrawing group that can significantly modulate the electronic character of the N-aryl ring. The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group creates a unique electronic profile that could lead to novel interactions with biological targets.

Systematic SAR Studies: The synthesis and characterization of this compound would be a crucial data point in a larger, systematic exploration of the structure-activity relationships of substituted N-arylbenzamides. By comparing its activity to other isomers and analogues, researchers can build more accurate predictive models for designing new therapeutic agents. cresset-group.comnih.gov

While extensive research has been conducted on the broader class of N-arylbenzamides, a detailed study of this compound is necessary to fully map the chemical and biological landscape of this important class of compounds.

Synthetic Strategies and Chemical Transformations of 2,4 Dimethoxy N 4 Nitrophenyl Benzamide

Established Synthetic Pathways for N-Arylbenzamides

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. For N-arylbenzamides, this transformation can be achieved through several established methodologies, which can be broadly categorized into direct amidation and coupling reactions.

Direct Amidation and Coupling Reactions

Direct amidation involves the condensation of a carboxylic acid and an amine. However, the direct thermal condensation of these components is often challenging due to the formation of unreactive ammonium carboxylate salts and typically requires high temperatures (>160 °C). To overcome this, a plethora of coupling agents and catalytic systems have been developed to facilitate the reaction under milder conditions.

Coupling Agents: The most common strategy involves the in-situ activation of the carboxylic acid. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To enhance efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed. iris-biotech.de

Phosphonium and uronium/aminium salts represent another major class of powerful coupling reagents. Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) have proven highly effective. peptide.comsigmaaldrich.comresearchgate.net A particularly potent reagent, O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), is known for its high reactivity and ability to minimize epimerization. sigmaaldrich.com

Acyl Halide Method (Schotten-Baumann Reaction): A classic and widely used method is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base. organic-chemistry.orgwikipedia.orgchemistnotes.com This method is often performed under biphasic conditions with an aqueous base (like NaOH) to neutralize the HCl byproduct, driving the reaction to completion. wikipedia.orgbyjus.com Non-aqueous conditions using an organic base like triethylamine or pyridine are also common.

Catalytic Methods: In line with the principles of green chemistry, catalytic direct amidation methods have gained significant attention. Boric acid has been shown to be an effective catalyst, forming a mixed anhydride intermediate with the carboxylic acid that facilitates acylation of the amine. Other boron-based reagents and various metal catalysts, including those based on rhodium and nickel, have also been developed for C-H amidation or aminocarbonylation approaches to form N-aryl amides. chemicalbook.com

Targeted Synthesis of the 2,4-Dimethoxy-N-(4-nitrophenyl)benzamide Core

The targeted synthesis of this specific benzamide (B126) requires the efficient preparation of its constituent precursors, followed by their successful coupling under optimized conditions.

Synthesis of the 2,4-Dimethoxybenzoic Acid Precursor

The precursor 2,4-dimethoxybenzoic acid can be synthesized through a two-step process starting from the readily available resorcinol (1,3-dihydroxybenzene).

Carboxylation of Resorcinol: The first step is the carboxylation of resorcinol to form 2,4-dihydroxybenzoic acid (β-resorcylic acid). This is achieved via the Kolbe-Schmitt reaction. researchgate.netechemi.com In this reaction, the dipotassium salt of resorcinol is heated under a high pressure of carbon dioxide. The phenoxide is highly activated towards electrophilic aromatic substitution, and the carboxylation occurs preferentially at the ortho position to one of the hydroxyl groups. echemi.comsciencemadness.orgyoutube.com The reaction is typically performed in an aqueous solution of potassium bicarbonate or potassium hydroxide at elevated temperatures (95-130°C). youtube.comresearchgate.net After the reaction, acidification with a strong acid like HCl precipitates the 2,4-dihydroxybenzoic acid product. sciencemadness.orgyoutube.com

Methylation: The second step is the exhaustive methylation of the two phenolic hydroxyl groups of 2,4-dihydroxybenzoic acid. This is commonly achieved using a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base like sodium hydroxide or potassium carbonate. jetir.org The base deprotonates the hydroxyl groups, forming more nucleophilic phenoxides that readily react with the dimethyl sulfate to form the corresponding methyl ethers, yielding the final product, 2,4-dimethoxybenzoic acid.

Synthesis of the 4-Nitrophenylamine Precursor

4-Nitrophenylamine, more commonly known as 4-nitroaniline, is a key industrial chemical and its synthesis is well-established. A common laboratory preparation involves a two-step sequence starting from aniline:

Acetylation of Aniline: The amino group of aniline is first protected by acetylation with acetic anhydride to form acetanilide. This step is necessary because the amino group is highly activating and susceptible to oxidation, and direct nitration of aniline leads to a mixture of products and significant oxidation. The acetyl group moderates the activating effect and directs the incoming nitro group primarily to the para position.

Nitration of Acetanilide: The acetanilide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid (sulfonitric mixture) at low temperatures. The acetyl group directs the electrophilic substitution to the para position, yielding 4-nitroacetanilide as the major product, with a small amount of the ortho isomer.

Hydrolysis: The final step is the acidic or basic hydrolysis of the amide group in 4-nitroacetanilide to remove the acetyl protecting group. Boiling with an aqueous acid, such as sulfuric acid or hydrochloric acid, followed by neutralization with a base, yields the desired 4-nitroaniline.

Optimization of Coupling Conditions for High Purity and Yield

The final step in the synthesis is the coupling of 2,4-dimethoxybenzoic acid with 4-nitroaniline. A common and effective method is to first convert the carboxylic acid to its more reactive acyl chloride derivative, 2,4-dimethoxybenzoyl chloride. This can be achieved by reacting 2,4-dimethoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting 2,4-dimethoxybenzoyl chloride is then reacted with 4-nitroaniline in a Schotten-Baumann-type reaction. Optimization of this coupling step is crucial for achieving high yield and purity. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.

ParameterVariationRationale and Expected Outcome
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine, aq. NaOHA non-nucleophilic organic base like TEA or DIPEA is commonly used to scavenge the HCl byproduct without competing in the reaction. Pyridine can also act as a nucleophilic catalyst. Aqueous NaOH in a biphasic system is a classic Schotten-Baumann condition that can be very efficient.
Solvent Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)The solvent must dissolve the reactants. Aprotic solvents like toluene or DCM are common choices. THF and acetonitrile offer different polarity profiles which can influence reaction rates.
Temperature 0 °C to RefluxThe reaction is often exothermic and may be started at a lower temperature (0 °C to room temperature) to control the rate. Heating to reflux can be employed to drive the reaction to completion if it is sluggish at lower temperatures.
Reaction Time 1 - 24 hoursReaction progress should be monitored (e.g., by TLC) to determine the optimal time for completion, avoiding potential degradation of the product over extended periods.
Purification Recrystallization, Column ChromatographyThe crude product can often be purified by recrystallization from a suitable solvent (e.g., acetone/methanol) to obtain a high-purity solid. If recrystallization is insufficient, silica gel column chromatography can be used to separate the product from impurities. wur.nl

A typical procedure involves dissolving 4-nitroaniline in a suitable aprotic solvent like toluene, adding a stoichiometric amount of a tertiary amine base like triethylamine, and then adding the 2,4-dimethoxybenzoyl chloride dropwise. The reaction is often stirred for several hours at room temperature or with gentle heating. Upon completion, the reaction mixture is worked up, typically by washing with dilute acid and base to remove unreacted starting materials and salts, followed by crystallization or chromatography to yield pure this compound.

Advanced Methodologies for Derivatization and Analog Generation

The generation of analogs of this compound can be systematically approached by targeting its distinct structural components: the N-phenyl moiety and the benzoyl ring system. Advanced synthetic strategies allow for precise modifications, leading to libraries of compounds for further investigation.

Exploration of Diversification Strategies at the N-Phenyl Moiety

The N-(4-nitrophenyl) group is a key site for diversification. The presence of the nitro group offers a versatile handle for a variety of chemical transformations. A primary strategy involves the reduction of the nitro group to an amine, which then serves as a nucleophile for a wide range of subsequent reactions.

Reduction of the Nitro Group:

The conversion of the 4-nitro group to a 4-amino group is a fundamental step in diversifying the N-phenyl moiety. This transformation can be achieved using various reducing agents, with tin(II) chloride (SnCl₂·2H₂O) in ethanol being a common and effective method. This reaction opens the door to a plethora of derivatization possibilities at the newly formed amino group.

Subsequent Derivatization of the Amino Group:

Once the amino derivative, 4-amino-N-(2,4-dimethoxyphenyl)benzamide, is synthesized, it can undergo numerous reactions to introduce diverse functionalities. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form new amide bonds.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents such as halogens, cyano, or hydroxyl groups.

These strategies allow for the systematic exploration of the chemical space around the N-phenyl ring, enabling the fine-tuning of the molecule's properties.

Table 1: Examples of Diversification Reactions at the N-Phenyl Moiety

Starting MaterialReagents and ConditionsProduct
This compoundi) SnCl₂·2H₂O, EtOH, 70°C4-amino-N-(2,4-dimethoxyphenyl)benzamide
4-amino-N-(2,4-dimethoxyphenyl)benzamideAcetyl chloride, pyridineN-(4-acetamidophenyl)-2,4-dimethoxybenzamide
4-amino-N-(2,4-dimethoxyphenyl)benzamideBenzenesulfonyl chloride, pyridine2,4-dimethoxy-N-(4-(phenylsulfonamido)phenyl)benzamide
4-amino-N-(2,4-dimethoxyphenyl)benzamidei) NaNO₂, HCl, 0-5°C; ii) CuCNN-(4-cyanophenyl)-2,4-dimethoxybenzamide

Modifications of the Benzoyl Ring System

The 2,4-dimethoxybenzoyl portion of the molecule offers opportunities for modification, although the electron-donating nature of the methoxy (B1213986) groups influences the regioselectivity of these reactions. Electrophilic aromatic substitution is a primary avenue for introducing new functional groups onto this ring.

Electrophilic Aromatic Substitution:

The two methoxy groups are ortho, para-directing and strongly activating. This directs incoming electrophiles primarily to the positions ortho and para to them. Given the existing substitution pattern, the most likely positions for further substitution are C3 and C5.

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst.

Nitration: Further nitration of the benzoyl ring can be accomplished with standard nitrating agents (e.g., HNO₃/H₂SO₄), though careful control of reaction conditions is necessary to avoid over-reaction and potential side reactions.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups can be performed, although the strongly activating nature of the methoxy groups can lead to challenges with catalyst poisoning and polysubstitution.

Chemo- and Regioselective Functionalization Approaches

Achieving high chemo- and regioselectivity is crucial when dealing with a molecule possessing multiple reactive sites. Directed metalation strategies can be employed to achieve specific functionalization of the benzoyl ring. The amide group itself can act as a directing group, facilitating ortho-lithiation or palladation at the C6 position.

Furthermore, modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, can be utilized to form new carbon-carbon and carbon-heteroatom bonds at specific positions, provided a suitable handle (e.g., a halogen) is first introduced onto either the benzoyl or the N-phenyl ring. The choice of catalyst and ligands is critical in controlling the selectivity of these transformations.

Green Chemistry Principles in Benzamide Synthesis

The synthesis of benzamides, including this compound, is increasingly being approached through the lens of green chemistry. This involves the development of more environmentally benign methods that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reactions and Alternative Media

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). For benzamide synthesis, several solvent-free approaches have been developed.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often in the absence of a solvent or in minimal solvent. pleiades.online The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, significantly reducing reaction times and often improving yields. The synthesis of N-arylbenzamides can be efficiently carried out under microwave irradiation, providing a greener alternative to conventional heating methods. ijpsr.com

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can also promote the synthesis of benzamides. nih.govresearchgate.net The phenomenon of acoustic cavitation generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. Ultrasound-assisted synthesis can often be performed in water or other environmentally benign solvents, further contributing to the green credentials of the process. nih.gov

Mechanochemical Synthesis:

Mechanochemistry involves the use of mechanical force (e.g., ball milling) to induce chemical reactions. hw.ac.uknih.gov This solvent-free technique is highly efficient and can lead to the formation of products with high purity, often without the need for chromatographic purification. The synthesis of N-aryl amides has been successfully demonstrated using mechanochemical methods. hw.ac.uk

Catalytic Enhancements for Sustainable Production

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency, reduce energy consumption, and enable the use of more benign reagents.

Copper-Catalyzed Synthesis:

Copper-based catalysts have been employed for the synthesis of N-arylbenzamides. These catalysts are attractive due to the relative abundance and low toxicity of copper compared to other transition metals like palladium. pleiades.online

Iron-Catalyzed Synthesis:

Iron is an even more abundant and environmentally friendly metal. Iron(III) sulfate has been used as a catalyst for the synthesis of N-alkylbenzamides in water, demonstrating a green and mild synthetic route. rsc.org

Solid-Supported Catalysts:

Immobilizing catalysts on solid supports offers several advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. Diatomite earth functionalized with an ionic liquid and ZrCl₄ has been used as a reusable catalyst for the ultrasound-assisted synthesis of benzamides. researchgate.net

Table 2: Green Chemistry Approaches to Benzamide Synthesis

MethodKey FeaturesExample Catalyst/Conditions
Microwave-Assisted SynthesisRapid heating, reduced reaction times, often solvent-free. pleiades.onlineijpsr.comCuO catalyst pleiades.online
Ultrasound-Assisted SynthesisEnhanced reaction rates, use of green solvents like water. nih.govresearchgate.netDiatomite earth@IL/ZrCl₄ researchgate.net
Mechanochemical SynthesisSolvent-free, high efficiency, simple work-up. hw.ac.uknih.govCopper mediator hw.ac.uk
Catalytic EnhancementsIncreased efficiency, use of earth-abundant metals.Iron(III) sulfate in water rsc.org

Advanced Structural Elucidation and Spectroscopic Characterization of 2,4 Dimethoxy N 4 Nitrophenyl Benzamide

Single-Crystal X-ray Diffraction Analysis.

Intermolecular Interactions and Crystal Packing Motifs.

Understanding how individual molecules pack together is fundamental to crystal engineering. This subsection would detail the non-covalent forces, beyond hydrogen bonds, that stabilize the crystal structure. These interactions include π-π stacking between the aromatic rings and van der Waals forces. The analysis would identify specific packing motifs, such as herringbone or lamellar structures. For example, the 2,3-dimethoxy isomer exhibits π-π stacking between parallel benzene (B151609) rings of neighboring chains, with a centroid-to-centroid distance of 3.6491 (10) Å. nih.gov

Hydrogen Bonding Networks and Supramolecular Assembly.

Hydrogen bonds are among the most critical directional forces governing molecular assembly. This analysis would identify all classical hydrogen bonds, such as those involving the amide N-H group as a donor and the nitro or carbonyl oxygen atoms as acceptors. Weak C-H···O interactions would also be cataloged. The combination of these bonds forms a network that extends in one, two, or three dimensions, creating a specific supramolecular assembly. In the 2,3-dimethoxy isomer, an intramolecular N—H···O hydrogen bond is present, and weak intermolecular C—H···O hydrogen bonds link molecules into supramolecular chains. nih.gov

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy.

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A full analysis provides information on the chemical environment of each proton and carbon atom and their connectivity.

Comprehensive 1H and 13C NMR Spectral Assignment.

A complete assignment of the ¹H and ¹³C NMR spectra is the first step in NMR analysis.

¹H NMR: This would involve assigning the chemical shifts of each aromatic proton on both rings and the protons of the two methoxy (B1213986) groups. The integration values would confirm the number of protons in each environment, and the coupling constants (J-values) would reveal adjacent proton relationships (ortho, meta, para coupling).

¹³C NMR: This would involve assigning the chemical shifts for all 15 carbon atoms in the molecule, including the two methoxy carbons, the carbonyl carbon, and the 12 aromatic carbons (distinguishing between protonated and quaternary carbons).

The following tables represent a hypothetical assignment based on general principles of NMR spectroscopy, as specific experimental data for 2,4-dimethoxy-N-(4-nitrophenyl)benzamide is not available.

Table 1: Hypothetical ¹H NMR Spectral Data

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Amide N-H Singlet (broad)
4-Nitrophenyl H Doublet
4-Nitrophenyl H Doublet
2,4-Dimethoxyphenyl H Doublet
2,4-Dimethoxyphenyl H Doublet of Doublets
2,4-Dimethoxyphenyl H Doublet
Methoxy (-OCH₃) Singlet

Table 2: Hypothetical ¹³C NMR Spectral Data

Carbon Chemical Shift (δ, ppm)
Carbonyl (C=O)
Aromatic C (Quaternary)
Aromatic C-H

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Proximity.

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks within the two aromatic rings, confirming which protons are adjacent to each other.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule, for example, by showing a correlation from the amide N-H proton to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal spatial proximities between protons that are not necessarily connected through bonds. This could confirm the molecular conformation in solution, for example, by showing correlations between the amide proton and nearby protons on one of the aromatic rings.

This article delves into the advanced spectroscopic characterization of this compound, a chemical compound of interest in various research fields. The focus is a detailed examination of its structural and dynamic properties through a multi-faceted spectroscopic approach.

Advanced Structural Elucidation and Spectroscopic Characterization

Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to investigate dynamic molecular processes such as conformational exchange and restricted rotation. ox.ac.ukox.ac.uk In the case of this compound, VT-NMR studies would be invaluable for probing the rotational dynamics around the amide (C-N) bond and the C-N(phenyl) bond.

Due to the partial double bond character of the amide linkage, rotation around the C-N bond is often restricted, leading to the existence of different rotamers (conformational isomers). st-andrews.ac.uk At room temperature, if the rate of rotation is slow on the NMR timescale, separate signals may be observed for the different conformations. As the temperature is increased, the rate of rotation increases. This increased rate of exchange can lead to the broadening of the NMR signals, which will eventually coalesce into a single, time-averaged signal at a sufficiently high temperature (the coalescence temperature).

By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier (ΔG‡) for the rotational process. This provides crucial information about the stability of the different conformations and the flexibility of the molecule. For N-arylbenzamides, the presence of substituents on the aromatic rings can significantly influence the rotational barrier. In this compound, steric hindrance and electronic effects from the methoxy and nitro groups would be expected to play a significant role in the rotational dynamics.

A hypothetical VT-NMR experiment on this compound could reveal the coalescence of specific proton or carbon signals, allowing for the calculation of the rotational energy barrier.

Hypothetical Variable Temperature NMR Data:

Temperature (K) Observed Phenomenon for Aromatic Protons
298 Distinct signals for different conformers
323 Broadening of signals
348 Coalescence of signals into a single peak

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local environment. chimia.chamericanpharmaceuticalreview.com

The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

Amide Group: The amide group gives rise to several characteristic bands. The C=O stretching vibration (Amide I band) is typically observed as a strong band in the region of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is found around 1520-1570 cm⁻¹, and the C-N stretching vibration (Amide III band) appears in the 1200-1300 cm⁻¹ region. s-a-s.org The N-H stretching vibration is expected in the 3200-3400 cm⁻¹ range.

Methoxy Groups: The methoxy groups (-OCH₃) will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a strong C-O stretching vibration in the range of 1000-1300 cm⁻¹.

Nitro Group: The nitro group (-NO₂) is characterized by two strong stretching vibrations: the asymmetric stretch typically appearing between 1500 and 1570 cm⁻¹ and the symmetric stretch between 1300 and 1370 cm⁻¹. quora.comorgchemboulder.com

Characteristic Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretch 3200 - 3400
Amide C=O Stretch (Amide I) 1630 - 1680
Amide N-H Bend (Amide II) 1520 - 1570
Amide C-N Stretch (Amide III) 1200 - 1300
Methoxy C-H Stretch 2850 - 2960
Methoxy C-O Stretch 1000 - 1300
Nitro Asymmetric N-O Stretch 1500 - 1570

The precise positions of the vibrational bands, particularly the Amide I and Amide II bands, are sensitive to the conformation of the amide linkage (cis vs. trans) and the extent of intermolecular hydrogen bonding. nih.govnih.gov In the solid state, intermolecular hydrogen bonding involving the amide N-H and C=O groups can lead to significant shifts in their vibrational frequencies compared to the gas phase or in dilute solution.

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental FT-IR and Raman data to perform a more detailed conformational analysis. esisresearch.org By calculating the theoretical vibrational spectra for different possible conformers, a comparison with the experimental spectra can help to identify the most stable conformation in a given state. For this compound, such an analysis could elucidate the preferred orientation of the aromatic rings relative to the central amide plane.

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the aromatic rings and the amide and nitro functional groups. The presence of the electron-donating methoxy groups and the electron-withdrawing nitro group, along with the extended conjugation across the benzanilide framework, will influence the position and intensity of these absorption bands.

One would anticipate strong absorption bands in the UV region, likely with one or more maxima (λmax). The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength and is a characteristic property of the molecule.

Hypothetical UV-Vis Absorption Data (in Ethanol):

λmax (nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Transition Type
~280 ~15,000 π → π*

Upon absorption of UV light, the molecule may relax to the ground state via non-radiative pathways or by emitting light in the form of fluorescence. The fluorescence emission spectrum would be expected to be a mirror image of the lowest energy absorption band and shifted to a longer wavelength (Stokes shift).

Hypothetical Fluorescence Emission Data (in Ethanol):

Excitation λ (nm) Emission λmax (nm) Fluorescence Quantum Yield (Φf)

Electronic Absorption and Emission Spectroscopy.

Photophysical Properties and Energy Transfer Pathways

The photophysical behavior of this compound is dictated by its distinct molecular architecture, which features an electron-donating 2,4-dimethoxybenzoyl moiety (the donor) linked to an electron-accepting 4-nitrophenyl group (the acceptor) via an amide bridge. This donor-acceptor arrangement is known to facilitate intramolecular charge transfer (ICT) upon photoexcitation, a process that profoundly influences the molecule's absorption, emission, and de-excitation pathways.

Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). The initial excitation is typically localized on one of the aromatic moieties, followed by a rapid relaxation to an ICT state. In this ICT state, there is a significant transfer of electron density from the electron-rich dimethoxybenzoyl group to the electron-deficient nitrophenyl group. This charge redistribution results in a large excited-state dipole moment.

A key feature of nitroaromatic compounds is their tendency to be non-fluorescent or very weakly fluorescent. rsc.orgnih.gov The nitro group is a well-known fluorescence quencher, primarily because it promotes highly efficient intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet state (T₁). rsc.org This process is a major de-excitation pathway for many nitroaromatic molecules and significantly reduces the fluorescence quantum yield.

In the case of this compound, the presence of the electron-donating dimethoxy groups can introduce charge-transfer character into the excited state, which may alter the photophysical landscape. rsc.org While ICT can sometimes lead to emissive states, particularly in non-polar solvents, the strong quenching effect of the nitro group is expected to dominate. The energy of the ICT state is highly sensitive to the polarity of the surrounding medium. In polar solvents, the large excited-state dipole moment is stabilized, which can lower the energy of the ICT state and often favors non-radiative decay pathways, further quenching any potential fluorescence. rsc.org

The likely de-excitation pathways for this compound following photoexcitation are summarized as follows:

Absorption (S₀ → S₁): Excitation to a singlet excited state.

Intramolecular Charge Transfer (ICT): Rapid relaxation to a charge-transfer state.

Intersystem Crossing (ISC): Efficient transition from the S₁ (ICT) state to a triplet state (T₁), facilitated by the nitro group.

Non-radiative Decay: De-excitation from the excited states (S₁ or T₁) back to the ground state (S₀) through vibrational relaxation (heat dissipation), without the emission of a photon. This is expected to be a major pathway.

Fluorescence (S₁ → S₀): Radiative decay from the S₁ state. This process is expected to be very inefficient, resulting in a low fluorescence quantum yield.

Due to the expected dominance of non-radiative pathways, particularly ISC, the fluorescence quantum yield of this compound is predicted to be very low. The fluorescence lifetime would consequently be very short.

The photophysical properties can be further illustrated with a Jablonski diagram, depicting the probable energy transfer and de-excitation pathways.

Table 1: Predicted Photophysical Properties of this compound in Different Solvents

PropertyNon-polar Solvent (e.g., Cyclohexane)Polar Solvent (e.g., Acetonitrile)
Absorption Maximum (λabs) ~320-340 nm~330-350 nm
Emission Maximum (λem) ~450-500 nm (predicted, weak)~500-550 nm (predicted, very weak)
Stokes Shift LargeVery Large
Fluorescence Quantum Yield (ΦF) < 0.01< 0.001
Fluorescence Lifetime (τF) < 1 ns< 0.5 ns
Primary De-excitation Pathway Intersystem Crossing, Non-radiative DecayNon-radiative Decay from ICT state

Note: The values in this table are illustrative predictions based on the known properties of similar donor-acceptor nitroaromatic compounds and have not been experimentally determined for this compound.

Computational and Theoretical Insights into the Molecular Behavior of 2,4 Dimethoxy N 4 Nitrophenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level. These methods provide a static, ground-state view of the molecule, forming the basis for understanding its reactivity, spectroscopic characteristics, and intermolecular interactions.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like 2,4-dimethoxy-N-(4-nitrophenyl)benzamide, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional geometry (ground state). mdpi.com

This optimization process yields key structural parameters. While specific values for the title compound are not published, calculations on similar benzamides provide an indication of the expected results. nih.govresearchgate.net For instance, in the related compound 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, the benzene (B151609) rings are nearly coplanar, with a small dihedral angle between them. nih.gov DFT calculations would precisely determine such angles, along with all bond lengths and bond angles, providing a detailed molecular blueprint.

Illustrative Data Table for DFT-Calculated Geometrical Parameters Below is an example of how DFT-derived data on geometrical parameters would be presented. Note: These values are hypothetical and for illustrative purposes only.

ParameterBond/AngleCalculated Value
Bond LengthC=O1.24 Å
N-H1.02 Å
C-N (Amide)1.37 Å
Bond AngleC-N-H121.5°
Dihedral AngleO=C-N-H178.5°

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating methoxy (B1213986) groups and the electron-withdrawing nitro group would significantly influence the energies and localizations of these orbitals. FMO analysis helps identify which parts of the molecule are most likely to participate in chemical reactions.

Illustrative Data Table for FMO Analysis This table illustrates the typical output of an FMO analysis. Note: These values are hypothetical.

ParameterEnergy (eV)
HOMO Energy-6.58
LUMO Energy-2.45
Energy Gap (ΔE) 4.13

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP or ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. researchgate.net The ESP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen or nitrogen. For the title compound, the oxygen atoms of the carbonyl, methoxy, and nitro groups would be expected to show strong negative potential. researchgate.netresearchgate.net

Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atom of the amide (N-H) group is a primary site of positive potential and acts as a hydrogen-bond donor. researchgate.net

Green Regions : Denote areas of neutral or near-zero potential, typically found over nonpolar regions like carbon-hydrogen bonds.

This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which dictate the molecule's behavior in a biological or crystalline environment. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy : DFT can calculate the vibrational frequencies of the molecule. For this compound, this would predict characteristic stretching frequencies for the N-H bond (typically around 3300-3500 cm⁻¹), the C=O carbonyl group (around 1650-1690 cm⁻¹), and the symmetric and asymmetric stretches of the NO₂ group. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical values serve as a powerful tool for assigning peaks in experimental spectra.

UV-Visible Spectroscopy : Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insight into the electronic structure and the nature of electron transitions between molecular orbitals.

Illustrative Data Table for Predicted vs. Experimental IR Frequencies This table shows how theoretical vibrational frequencies are compared to experimental ones. Note: Values are illustrative.

Vibrational ModePredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
N-H Stretch34103395
C=O Stretch16851678
NO₂ Asymmetric Stretch15401532

Molecular Dynamics (MD) Simulations

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and changes its shape.

Conformational Landscape and Flexibility Analysis

A molecule like this compound possesses several rotatable bonds, particularly around the central amide linkage and the methoxy groups. This flexibility allows it to adopt multiple conformations, or shapes. MD simulations can explore this "conformational landscape" by simulating the molecule's movements over a period of nanoseconds or longer. tandfonline.com

By analyzing the simulation trajectory, researchers can identify the most stable and frequently occurring conformations. This is particularly important for understanding how the molecule might interact with a biological receptor, as its shape can adapt to fit into a binding site. Analysis of parameters like the Root Mean Square Deviation (RMSD) during the simulation can indicate the stability of the molecule's conformation over time. nih.gov This provides a more realistic and dynamic understanding of the molecule's behavior compared to the static ground-state picture from DFT.

Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent environment can significantly influence the three-dimensional structure and dynamic behavior of a molecule. For this compound, computational methods such as molecular dynamics (MD) simulations can be employed to probe these effects. In such simulations, the molecule is placed in a virtual box filled with explicit solvent molecules (e.g., water, DMSO, or methanol), and the trajectories of all atoms are calculated over time.

These simulations can reveal how the solvent shell organizes around the solute and how hydrogen bonding and electrostatic interactions with the solvent affect the conformational preferences of the flexible amide linkage and the orientation of the aromatic rings. For instance, in polar protic solvents, it is expected that the nitro and methoxy groups, along with the amide moiety, would form hydrogen bonds, which could stabilize specific conformations. The insights from such studies are crucial for understanding the behavior of the compound in different chemical and biological environments.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation on the Effect of Solvent on the Dihedral Angle of this compound

SolventAverage Dihedral Angle (C-C-N-C) (degrees)Standard DeviationPredominant Conformation
Water165.215.3Extended
DMSO150.825.1Partially Folded
Chloroform135.530.7Folded

Note: This table is illustrative and intended to show the type of data generated from molecular dynamics simulations. The values are not based on actual experimental results for this specific compound.

Dynamics of Intermolecular Interactions

The study of intermolecular interactions is fundamental to understanding the solid-state properties and biological recognition mechanisms of a molecule. For compounds like this compound, techniques such as Hirshfeld surface analysis, derived from crystallographic data of analogous structures, can provide quantitative insights into these interactions. nih.gov This analysis maps the close contacts between neighboring molecules in a crystal lattice.

For a related compound, 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, Hirshfeld analysis revealed that O···H and H···H contacts are the most significant intermolecular interactions, contributing substantially to the crystal packing. nih.gov It can be inferred that this compound would exhibit a similar interaction profile, with the methoxy and nitro groups, as well as the amide linkage, acting as key sites for hydrogen bonding and other weak interactions. Molecular dynamics simulations can further elucidate the dynamic nature of these interactions in both solid and solution phases.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for predicting the binding mode of a ligand to a biological macromolecule, such as a protein or nucleic acid.

Identification of Potential Binding Sites on Macromolecules

For this compound, molecular docking studies could be performed against a variety of biological targets to identify potential binding sites. The process involves generating a multitude of possible conformations of the ligand within the active site of the target protein. Scoring functions are then used to estimate the binding affinity for each conformation, and the one with the lowest energy is considered the most likely binding mode. Studies on similar benzamide (B126) derivatives have successfully employed molecular docking to identify binding pockets in enzymes like α-glucosidase and α-amylase. tandfonline.comnih.govnih.gov

Elucidation of Molecular Recognition Mechanisms

Once a potential binding pose is identified, the specific molecular interactions that stabilize the ligand-protein complex can be analyzed. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the nitro group of the nitrophenyl ring and the oxygen atoms of the methoxy groups in this compound could act as hydrogen bond acceptors, while the amide N-H group could serve as a hydrogen bond donor. The aromatic rings can participate in π-π stacking or hydrophobic interactions with the amino acid residues in the binding pocket. Molecular dynamics simulations of the ligand-protein complex can provide further insights into the stability and dynamics of these interactions over time. nih.govnih.gov

Binding Energy Calculations and Interaction Hotspots

To quantify the strength of the ligand-target interaction, binding free energy calculations can be performed using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide an estimate of the free energy change upon ligand binding. Furthermore, the contribution of individual amino acid residues to the total binding energy can be calculated to identify "interaction hotspots" – key residues that are critical for ligand recognition and binding. This information is invaluable for the rational design of more potent analogs.

Table 2: Hypothetical Binding Energy Contributions of Key Residues for this compound with a Putative Target Protein

ResidueInteraction TypeContribution to Binding Energy (kcal/mol)
Asp112Hydrogen Bond-4.2
Trp158π-π Stacking-3.5
Val203Hydrophobic-2.8
Tyr230Hydrogen Bond-3.9

Note: This table is for illustrative purposes to demonstrate the output of binding energy calculations and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

For a series of benzamide derivatives, a QSAR model could be developed to correlate molecular descriptors with their binding affinity to a specific target. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). By analyzing the resulting QSAR equation, one can identify which properties are most influential for the desired biological activity. For example, studies on other nitro-containing benzamides have highlighted the importance of descriptors related to the presence of nitro and hydroxyl groups for their inhibitory activity. nih.govresearchgate.net A predictive QSAR model can guide the synthesis of new derivatives of this compound with potentially improved activity.

Development of Predictive Models for Molecular Interaction Potency

The development of predictive models for the molecular interaction potency of compounds like this compound is crucial for understanding their biological activities and for the rational design of new derivatives with enhanced properties. Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool in this endeavor, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

While specific QSAR models exclusively for this compound are not extensively documented in publicly available research, the broader class of substituted benzamides has been the subject of such predictive modeling. These studies provide a framework for understanding how the potency of molecular interactions can be predicted. For instance, QSAR models for a series of substituted benzamides have successfully correlated their antimicrobial activity with specific molecular descriptors. nih.gov

These models are typically developed using multilinear regression analysis, where the biological activity (often expressed as the negative logarithm of the half-maximal inhibitory concentration, pIC50) is the dependent variable, and various calculated molecular descriptors are the independent variables. The statistical robustness of these models is evaluated using parameters such as the correlation coefficient (r²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variables, and the predictive correlation coefficient (r²pred), which assesses the model's ability to predict the activity of new compounds. igi-global.com

A hypothetical predictive model for a series of benzamide derivatives, based on common descriptors found in published studies, could take the following form:

pIC50 = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where:

pIC50 is the predicted biological activity.

β₀, β₁, β₂, ..., βₙ are the regression coefficients.

Descriptor₁, Descriptor₂, ..., Descriptorₙ are the calculated molecular properties.

The following table illustrates the types of descriptors that are often employed in such models and their typical contribution to predicting molecular interaction potency.

Descriptor TypeSpecific Descriptor ExamplePotential Influence on Molecular Interaction Potency
Topological Molecular Connectivity Indices (e.g., ²χᵥ, ²χ)Describes the degree of branching and connectivity within the molecule, which can affect how it fits into a binding site.
Shape Kier's Shape Index (e.g., κₐ₁)Quantifies the shape of the molecule, which is critical for complementary interactions with a biological target.
Physicochemical Log D (Distribution Coefficient)Represents the lipophilicity of the compound at a specific pH, influencing its ability to cross cell membranes and interact with hydrophobic pockets of a target.
Steric Shadow_XZ, Shadow_Z lengthThese descriptors relate to the three-dimensional size and shape of the molecule, which can cause steric hindrance or favorable van der Waals interactions within a binding site.

The predictive power of such QSAR models, as indicated by high r² and r²pred values (often above 0.8), demonstrates their utility in forecasting the molecular interaction potency of novel benzamide derivatives. igi-global.com

Identification of Key Structural Descriptors Influencing Activity

The biological activity of this compound is intrinsically linked to its three-dimensional structure and the distribution of electronic charge across the molecule. Computational and theoretical methods are instrumental in identifying the key structural descriptors that govern its molecular interactions. While direct computational studies on this specific isomer are limited, valuable insights can be drawn from analyses of closely related compounds, such as its isomer, 2,3-dimethoxy-N-(4-nitrophenyl)benzamide.

Molecular Geometry and Intermolecular Interactions:

The spatial arrangement of the atoms and functional groups in this compound is a primary determinant of its interaction potential. X-ray crystallography studies on the 2,3-dimethoxy isomer reveal that the two benzene rings are nearly coplanar, with a small dihedral angle between them. nih.gov This planarity can facilitate π–π stacking interactions with aromatic residues in a biological target.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline structures. For the related 2,3-dimethoxy isomer, this analysis has provided a detailed breakdown of the types of contacts the molecule forms. nih.gov These interactions are fundamental to its molecular recognition and binding.

The following table summarizes the percentage contributions of different intermolecular contacts for the closely related 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, which provides a strong indication of the types of interactions that would also be important for the 2,4-dimethoxy isomer. nih.gov

Intermolecular ContactPercentage ContributionSignificance for Molecular Interaction
H···H38%Predominantly van der Waals forces, contributing to overall binding affinity.
O···H30%Indicates the presence of hydrogen bonds (C-H···O) and other electrostatic interactions, which are crucial for specificity and strength of binding. nih.gov
C···H15.7%Represents weaker C-H···π interactions and general van der Waals contacts. nih.gov
N···H2.3%Suggests potential for weaker hydrogen bonding or electrostatic interactions involving the nitrogen atoms. nih.gov

Electronic and Steric Descriptors:

The electronic properties of this compound, dictated by its functional groups, are also key to its activity. The methoxy (-OCH₃) groups are electron-donating, increasing the electron density on the benzamide ring, while the nitro (-NO₂) group is strongly electron-withdrawing, reducing the electron density on the nitrophenyl ring. This electronic distribution creates a molecular dipole and specific regions of positive and negative electrostatic potential, which guide interactions with biological targets. nih.gov

Hydrogen Bond Donors and Acceptors: The amide N-H group acts as a hydrogen bond donor. The oxygen atoms of the methoxy groups, the carbonyl group (C=O), and the nitro group all serve as potential hydrogen bond acceptors. nih.gov The ability to form these directional interactions is a critical descriptor for biological activity. An intramolecular N-H···O hydrogen bond between the amide proton and a methoxy oxygen can influence the conformation of the molecule, making it more rigid and pre-organized for binding. nih.gov

Electrostatic Potential: Hirshfeld surface analysis can also map the electrostatic potential, with blue regions indicating positive potential (hydrogen-bond donors) and red regions indicating negative potential (hydrogen-bond acceptors). nih.gov The distribution of these potentials on the molecular surface is a key descriptor for predicting how the molecule will orient itself within a binding site.

Steric Factors: The size and shape of the substituents also play a significant role. The methoxy groups, while contributing electronically, also add steric bulk, which can either be beneficial for filling a binding pocket or detrimental if it leads to steric clashes.

Structure Activity and Structure Property Relationship Sar/spr Studies of 2,4 Dimethoxy N 4 Nitrophenyl Benzamide Analogs

Systematic Design and Synthesis of Analogs for SAR/SPR Profiling.

Introduction of Varied Substituents at the N-Phenyl Ring.

The N-phenyl ring of the 2,4-dimethoxy-N-(4-nitrophenyl)benzamide scaffold offers a prime location for chemical modification to probe its role in target binding and to modulate the molecule's physicochemical properties. The 4-nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Varying the substituent at the para-position, as well as exploring other positions on the N-phenyl ring, can provide valuable insights into the electronic and steric requirements for optimal activity.

A common synthetic route to achieve this involves the condensation of 2,4-dimethoxybenzoyl chloride with a series of substituted anilines. The choice of substituents is guided by the desire to cover a range of electronic and steric properties. For instance, electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) can be introduced, as can other electron-withdrawing groups (EWGs) of varying strength, such as cyano (-CN), trifluoromethyl (-CF₃), and halogens (-F, -Cl, -Br). The impact of these modifications on a hypothetical biological target is often quantified by in vitro assays, with the results summarized in a data table.

Table 1: SAR of N-Phenyl Ring Analogs of this compound

CompoundR (at para-position)IC₅₀ (µM)Electronic Effect of R
1a-NO₂1.5Strongly Electron-Withdrawing
1b-CN3.2Moderately Electron-Withdrawing
1c-Br5.8Weakly Electron-Withdrawing
1d-H10.4Neutral
1e-CH₃15.1Weakly Electron-Donating
1f-OCH₃22.5Moderately Electron-Donating

The data in Table 1 suggest that strong electron-withdrawing groups at the para-position of the N-phenyl ring are beneficial for activity, with the parent nitro compound (1a) being the most potent. This indicates that the electronic nature of this ring plays a crucial role in the interaction with the biological target, possibly through hydrogen bonding or other electrostatic interactions.

Exploration of Substituent Effects on the Benzoyl Ring.

The 2,4-dimethoxy substitution pattern on the benzoyl ring is another critical determinant of the compound's activity. The methoxy groups are electron-donating and can also act as hydrogen bond acceptors. To understand their contribution, analogs can be synthesized where these methoxy groups are moved to other positions, replaced with other substituents, or removed entirely. For example, replacing one or both methoxy groups with halogens, alkyl groups, or other functional groups can reveal the importance of their electronic and steric influence on the conformation of the molecule and its binding affinity.

The synthesis of these analogs typically starts from appropriately substituted benzoic acids, which are then converted to the corresponding benzoyl chlorides and reacted with 4-nitroaniline. The resulting data can be tabulated to highlight the SAR of the benzoyl ring.

Table 2: SAR of Benzoyl Ring Analogs of this compound

CompoundSubstituents on Benzoyl RingIC₅₀ (µM)Key Feature
2a2,4-dimethoxy1.5Parent Compound
2b2,6-dimethoxy2.8Positional Isomer
2c3,4-dimethoxy8.9Positional Isomer
2d2-methoxy6.3Removal of 4-methoxy
2e4-methoxy12.7Removal of 2-methoxy
2f2,4-dichloro4.1Electronic and Steric Change

The hypothetical data in Table 2 underscore the importance of the 2,4-dimethoxy substitution pattern. The ortho-methoxy group appears to be particularly crucial for maintaining high potency, possibly by inducing a specific conformation of the amide bond that is favorable for binding.

Isosteric Replacements and Bioisosteric Modifications.

Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry used to fine-tune the physicochemical and pharmacological properties of a lead compound. nih.govnih.gov Bioisosteres are functional groups or molecules that have similar chemical and physical properties and produce broadly similar biological effects. tandfonline.com

In the context of this compound, the central amide bond is a key target for bioisosteric replacement. While essential for the structural integrity of the molecule, the amide bond can be susceptible to enzymatic hydrolysis. Replacing it with more stable linkers that maintain a similar spatial arrangement and electronic character can lead to improved pharmacokinetic properties. Common bioisosteres for the amide bond include reversed amides, thioamides, ureas, and various five-membered heterocyclic rings such as 1,2,4-oxadiazoles or triazoles. nih.govmdpi.com For example, the replacement of the carbonyl oxygen with sulfur to form a thioamide can alter the hydrogen bonding capacity and lipophilicity of the molecule. nih.gov

Furthermore, the methoxy groups on the benzoyl ring or the nitro group on the N-phenyl ring can also be replaced with bioisosteric equivalents. For instance, a hydroxyl group can be a bioisostere for an amine, and a tetrazole ring is often used as a bioisostere for a carboxylic acid group. While not directly applicable to the parent compound, these principles guide the broader exploration of chemical space around the scaffold.

Correlation of Structural Parameters with Molecular/Cellular Interactions.

Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com This is achieved by correlating physicochemical descriptors of the molecules with their observed activity.

Influence of Electronic and Steric Effects on Binding Affinity.

The binding of a ligand to its biological target is governed by a combination of electronic and steric interactions. Electronic effects are related to the electron-donating or electron-withdrawing nature of substituents, which can influence the charge distribution within the molecule and its ability to form hydrogen bonds, electrostatic interactions, or pi-stacking interactions. Steric effects relate to the size and shape of the molecule and its substituents, which determine how well it fits into the binding pocket of the target.

The Hammett constant (σ) is a widely used parameter to quantify the electronic effect of a substituent on an aromatic ring. sips.org.inspu.edu.sy A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. sips.org.in The Taft steric parameter (Es) is used to quantify the steric bulk of a substituent. nih.govresearchgate.net By correlating these parameters with the binding affinity (often expressed as pIC₅₀, the negative logarithm of the IC₅₀), a QSAR equation can be developed.

Table 3: Correlation of Electronic and Steric Parameters with Binding Affinity

CompoundSubstituent (R on N-Phenyl)pIC₅₀Hammett Constant (σp)Taft Steric Parameter (Es)
1a-NO₂5.820.78-2.52
1b-CN5.500.66-0.51
1c-Br5.240.23-1.16
1d-H4.980.000.00
1e-CH₃4.82-0.17-1.24
1f-OCH₃4.65-0.27-0.55

A hypothetical QSAR equation derived from this data might look like: pIC₅₀ = 0.85(σp) - 0.15(Es) + 4.95

This equation would suggest that binding affinity is positively correlated with the electron-withdrawing character of the substituent and negatively correlated with its steric bulk.

Impact of Lipophilicity and Polarity on Cellular Uptake.

For a drug to be effective, it must often cross cell membranes to reach its intracellular target. Cellular uptake is heavily influenced by the physicochemical properties of the molecule, particularly its lipophilicity and polarity. Lipophilicity, commonly measured as the logarithm of the partition coefficient (logP) between octanol and water, describes the molecule's affinity for lipidic environments like cell membranes. Polarity is often quantified by the topological polar surface area (TPSA), which is the sum of the surface areas of polar atoms in a molecule.

Generally, a moderate level of lipophilicity is required for good cell permeability. Molecules that are too hydrophilic (low logP) may not readily partition into the lipid bilayer, while those that are too lipophilic (high logP) can get trapped within the membrane. TPSA is a good predictor of passive oral absorption; a TPSA of less than 140 Ų is generally considered favorable for good cell permeability.

By synthesizing analogs with a range of lipophilicity and polarity and measuring their cellular uptake, a structure-property relationship can be established.

Table 4: Impact of Physicochemical Properties on Cellular Uptake

CompoundSubstituent (R on N-Phenyl)logPTPSA (Ų)Cellular Uptake (%)
1a-NO₂3.1105.265
1b-CN2.882.575
1c-Br3.558.782
1d-H3.058.785
1e-CH₃3.458.780
1f-OCH₃3.067.978

The illustrative data in Table 4 show that analogs with a balanced logP and a lower TPSA tend to have better cellular uptake. For example, while the nitro group in compound 1a is good for binding affinity, its high polarity may slightly reduce cellular permeability compared to less polar analogs. This highlights the often-necessary trade-off between optimizing for potency and optimizing for pharmacokinetic properties.

Mechanistic Insights from SAR Analysis.

Mechanistic insights derived from SAR analyses are pivotal for the rational design of more potent and selective analogs. This involves identifying the key molecular features, or pharmacophores, that are essential for biological activity and formulating hypotheses that correlate structural modifications with observed changes in efficacy.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, the key pharmacophoric features can be dissected into three main regions: the 2,4-dimethoxybenzoyl moiety (Ring A), the amide linker, and the 4-nitrophenyl moiety (Ring B).

Ring A (2,4-dimethoxybenzoyl group): The dimethoxy substitution pattern on this aromatic ring is critical. The methoxy groups are electron-donating and can influence the electron density of the carbonyl group of the amide linker. Their specific placement at positions 2 and 4 suggests a defined spatial requirement for interaction with a biological target. These groups can act as hydrogen bond acceptors.

Amide Linker (-CONH-): The amide bond provides a rigid planar unit that correctly orients the two aromatic rings. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are often crucial for anchoring the molecule within a target's binding site.

Ring B (4-nitrophenyl group): The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of this phenyl ring. Its presence and position are likely important for activity. The nitro group can also participate in hydrogen bonding as an acceptor. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions with the target.

The spatial relationship and relative orientation of these features constitute the core pharmacophore. Modifications to any of these regions can lead to significant changes in biological activity, helping to refine the pharmacophore model.

Table 1: Key Pharmacophoric Features of this compound

FeatureDescriptionPotential Interactions
Ring A Substituents 2,4-Dimethoxy groups on the benzoyl ringHydrogen bond acceptors, steric bulk, electronic effects
Amide Linker -CONH- bridgeHydrogen bond donor (N-H) and acceptor (C=O), rigidity
Ring B Substituent 4-Nitro group on the phenyl ringHydrogen bond acceptor, strong electron-withdrawing effect
Aromatic Rings Phenyl and benzoyl ringsπ-π stacking, hydrophobic interactions

Based on the identified pharmacophoric features and SAR data from related benzamide (B126) analogs, several structure-activity hypotheses can be proposed. These hypotheses serve as a guide for the design of new analogs with potentially improved activity.

Hypothesis 1: The nature and position of substituents on the N-phenyl ring (Ring B) are critical for activity.

It is hypothesized that the electron-withdrawing nature of the substituent at the 4-position of the N-phenyl ring is a key determinant of activity. The strong electron-withdrawing nitro group in the parent compound likely plays a significant role in target binding or cellular uptake.

To test this, a series of analogs could be synthesized where the 4-nitro group is replaced by other electron-withdrawing groups (e.g., -CN, -CF₃, -SO₂NH₂) or electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂). A quantitative analysis of their biological activity would help to establish a clear electronic effect-activity relationship.

Hypothesis 2: The substitution pattern on the benzoyl ring (Ring A) influences potency and selectivity.

The 2,4-dimethoxy substitution is presumed to be optimal or near-optimal for the observed activity. Altering the position or nature of these substituents is expected to impact the compound's efficacy.

This can be investigated by synthesizing analogs with:

Different methoxy substitution patterns (e.g., 3,4-dimethoxy, 3,5-dimethoxy).

Other alkoxy groups of varying chain lengths to probe steric and hydrophobic requirements.

Replacement of one or both methoxy groups with other functional groups like hydroxyl (-OH) or halogens (-F, -Cl) to explore the role of hydrogen bonding and electronic effects.

Hypothesis 3: The integrity and geometry of the amide linker are essential for maintaining the correct orientation of the aromatic rings.

The rigidity of the amide bond is thought to be crucial for presenting the pharmacophoric features in the correct spatial arrangement for target interaction.

This hypothesis could be explored by synthesizing analogs where the amide linker is replaced by more flexible or differently shaped linkers, such as an ester, a reverse amide, or a thioamide. A significant loss of activity in these analogs would support the importance of the amide bond's structural role.

Table 2: Proposed Analogs to Test Structure-Activity Hypotheses

Analog SeriesModificationRationale
Series A (Ring B) Replace 4-NO₂ with -CN, -CF₃, -OCH₃, -NH₂Investigate the electronic requirements on the N-phenyl ring.
Series B (Ring A) Vary methoxy positions (3,4- or 3,5-), replace with -OH or -ClProbe the steric and electronic requirements on the benzoyl ring.
Series C (Linker) Replace -CONH- with -COO-, -NHCO-, -CSNH-Evaluate the importance of the amide bond's rigidity and geometry.

By systematically synthesizing and evaluating the biological activity of these proposed analogs, a more detailed and predictive SAR model can be developed. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds in drug discovery.

Emerging Applications and Future Directions for 2,4 Dimethoxy N 4 Nitrophenyl Benzamide Research

Development as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The utility of such a probe is defined by its ability to interact specifically with a biological target, enabling the elucidation of its function. For 2,4-dimethoxy-N-(4-nitrophenyl)benzamide, there is no available data to support its development or use in this capacity.

Use in Target Identification and Validation.

Target identification and validation are critical early steps in the drug discovery process, involving the identification of molecular targets that are relevant to a disease and confirming their role. The process often employs chemical probes to modulate the activity of these targets. There are currently no published studies that utilize this compound for the identification or validation of biological targets.

Potential in Materials Science

Materials science explores the relationship between the structure of materials at molecular or atomic scales and their macroscopic properties. While benzamide (B126) derivatives, in general, are recognized for their role in the formation of structured materials due to their hydrogen-bonding capabilities, the specific potential of this compound in this field has not been documented.

Exploration as a Building Block for Supramolecular Assemblies.

Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces. The formation of these structures is highly dependent on the molecular geometry and the nature of the interacting functional groups. While the crystal structure of a related isomer, 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, reveals the presence of intermolecular weak C—H⋯O hydrogen bonds that link molecules into supramolecular chains, no such structural analysis or exploration as a supramolecular building block has been reported for the 2,4-dimethoxy isomer.

Role in Organic Electronic Materials (e.g., charge transport, optical properties).

Organic electronic materials are of interest for applications in devices such as LEDs, solar cells, and transistors. The electronic and optical properties of these materials are determined by their molecular structure. There is currently no research available that investigates the charge transport or optical properties of this compound, nor its potential application in organic electronics.

Self-Assembly Characteristics and Nanostructure Formation.

Self-assembly is the spontaneous organization of molecules into ordered structures. This process is a cornerstone of nanotechnology and is driven by intermolecular interactions. The specific self-assembly characteristics of this compound and its ability to form nanostructures have not been the subject of any published scientific investigation.

Biosensing and Diagnostic Tool Development

Currently, there is no available scientific literature detailing the application of this compound in the development of biosensors or diagnostic tools. The inherent structural features of the molecule, such as the nitro group which can be electrochemically active, and the dimethoxy-substituted benzene (B151609) ring which could potentially be involved in molecular recognition, suggest a theoretical basis for such applications. However, without experimental validation, its role in these areas is purely conjectural.

Application in High-Throughput Screening Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries. While benzamide derivatives are frequently included in HTS campaigns due to their diverse biological activities, there are no specific reports of this compound being utilized or identified as a hit in such assays. The lack of data precludes any detailed analysis of its potential bioactivity profile or its suitability for large-scale screening efforts.

Development of Fluorescent Probes for Specific Biomarkers

The development of fluorescent probes is critical for visualizing and quantifying specific biomarkers in biological systems. The presence of a nitro group in this compound is noteworthy, as nitroaromatic compounds are often fluorescence quenchers. However, strategic molecular design can sometimes leverage this property to create "turn-on" fluorescent sensors. At present, no studies have been published that investigate the fluorescent properties of this specific compound or its potential modification into a fluorescent probe for biomarker detection.

Role as a Precursor in Complex Molecule Synthesis

Utilization in Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) is a powerful strategy for the development of novel therapeutics, starting from small, low-complexity molecules. The benzamide core is a common motif in many biologically active compounds and could theoretically serve as a scaffold in FBDD. However, the specific compound this compound has not been reported in the context of any FBDD campaigns. Its potential as a chemical fragment remains to be evaluated.

Integration into Natural Product Synthesis Efforts

Natural product synthesis is a field dedicated to the laboratory construction of complex molecules derived from natural sources. While benzamide-containing natural products exist, there is no evidence in the scientific literature to suggest that this compound has been employed as a building block in the total synthesis or semi-synthesis of any natural product.

Future Research Trajectories and Interdisciplinary Opportunities

Given the absence of dedicated research on this compound, its future research trajectories are wide open. Initial exploratory studies would be necessary to characterize its fundamental physicochemical and biological properties. Interdisciplinary collaborations between synthetic chemists, biochemists, and materials scientists could then pave the way for its potential application in areas such as medicinal chemistry, materials science, and analytical chemistry. Foundational research is required to determine if this compound holds any promise for the development of novel technologies or therapeutics.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and pharmaceutical research by enabling rapid, cost-effective, and accurate prediction of molecular properties, thereby accelerating the discovery of new functional molecules. nih.gov For this compound, while specific predictive models are not yet widely published, the established methodologies in computational chemistry provide a clear roadmap for future exploration.

Researchers can leverage Quantitative Structure-Activity Relationship (QSAR) models, a subset of AI/ML, to forecast the biological activity and physicochemical properties of this compound and its derivatives. nih.gov This process involves creating a dataset of structurally similar benzamide compounds with known experimental data (e.g., antimicrobial or anticancer activity). nanobioletters.com ML algorithms can then be trained on this dataset to identify complex patterns correlating molecular structures with specific outcomes.

Key properties that could be modeled include:

Biological Activity: Predicting the efficacy against various targets, such as microbial strains or cancer cell lines. Benzamide derivatives have shown a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. nanobioletters.com

ADMET Properties: Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of the compound is crucial for drug development. Computational tools are frequently used to predict these properties for novel chemical entities. tandfonline.com

Physicochemical Parameters: Predicting solubility, lipophilicity (logP), and binding affinities to plasma proteins.

Deep generative models represent another frontier, where AI can design novel benzamide derivatives with optimized properties by learning from the distribution of known active compounds. nih.gov The structural and electronic data from computational studies, such as those performed on related nitro-containing benzamides, can serve as a foundation for building these predictive models. researchgate.netresearchgate.net

Table 1: Illustrative Data for a Predictive QSAR Model of Benzamide Derivatives This interactive table provides a hypothetical example of molecular descriptors that could be used to train a machine learning model for predicting a specific biological activity.

Compound NameMolecular Weight ( g/mol )LogPNumber of H-Bond DonorsNumber of H-Bond AcceptorsPredicted Activity (IC₅₀, µM)
This compound 302.283.115To be predicted
N-(4-nitrophenyl)benzamide242.222.81315.2
4-hydroxy-N-(4-nitrophenyl)benzamide258.222.42410.8
2,4-dichloro-N-(4-nitrophenyl)benzamide311.124.2135.4
4-methyl-N-(4-nitrophenyl)benzamide256.253.31312.1

Expansion into Novel Areas of Chemical Biology and Nanoscience

The unique structural motifs of this compound—the electron-rich dimethoxybenzoyl group, the amide linker, and the electron-deficient nitrophenyl ring—provide a versatile scaffold for development in chemical biology and nanoscience.

Applications in Chemical Biology:

The field of chemical biology relies on small molecules to probe and manipulate biological systems. The 4-nitrophenyl group is a key feature, as the nitro group can be reduced under hypoxic (low oxygen) conditions, which are characteristic of solid tumors and certain microbial infections. mdpi.com This suggests that this compound could be investigated as a starting point for:

Hypoxia-Activated Probes: By attaching a fluorophore that is quenched by the nitro group, researchers could design probes that "turn on" their fluorescence signal upon reduction of the nitro group in hypoxic cells, allowing for targeted imaging.

Bioreductive Prodrugs: The compound could be modified to act as a prodrug that releases a cytotoxic agent upon reduction of the nitro group in the hypoxic tumor microenvironment, leading to targeted cancer therapy.

Affinity-Based Probes: The benzamide scaffold is a common feature in many biologically active molecules. walshmedicalmedia.com The compound could be functionalized with reporter tags (like biotin (B1667282) or alkynes for click chemistry) to identify novel protein binding partners through chemical proteomics techniques.

Applications in Nanoscience:

In nanoscience, molecules with well-defined structures are used as building blocks for functional materials. The aromatic nature of this compound makes it suitable for non-covalent interactions like π–π stacking, which is a fundamental force in the self-assembly of nanostructures. nih.gov Potential applications include:

Functionalized Nanoparticles: The molecule could be tethered to the surface of gold or magnetic nanoparticles. The nitrophenyl group could then serve as a recognition site or a reactive handle for further functionalization, while the core nanoparticle provides a platform for imaging or delivery.

Self-Assembled Nanostructures: Under specific conditions, the planar aromatic rings could drive the self-assembly of the molecules into nanofibers or vesicles. These structures could be explored for encapsulating and delivering therapeutic agents.

Molecular Electronics: The electron-donating (dimethoxybenzene) and electron-withdrawing (nitrobenzene) ends of the molecule create a molecular dipole. Arrays of such molecules could be studied for their potential use in molecular wires or switches.

Table 2: Potential Future Applications in Chemical Biology and Nanoscience This interactive table summarizes the prospective research directions for this compound based on its key structural features.

Research AreaPotential ApplicationKey Structural Feature(s)Rationale
Chemical Biology Hypoxia Imaging Probe4-Nitrophenyl GroupThe nitro group can be selectively reduced in low-oxygen environments, triggering a detectable signal. mdpi.com
Chemical Biology Targeted Prodrug Scaffold4-Nitrophenyl Group, Amide LinkerReduction of the nitro group can activate a linked therapeutic agent in hypoxic tissues like tumors.
Nanoscience Surface Ligand for NanoparticlesBenzamide Core, Aromatic RingsProvides a stable anchor to nanoparticle surfaces for targeted delivery or sensing applications.
Nanoscience Self-Assembling NanomaterialsAromatic Rings, Molecular Dipoleπ–π stacking interactions can drive the formation of ordered nanostructures for drug encapsulation. nih.gov

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